molecular formula C19H16N2O4 B12493176 (4-{[(5-Methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}phenyl)acetic acid

(4-{[(5-Methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}phenyl)acetic acid

Cat. No.: B12493176
M. Wt: 336.3 g/mol
InChI Key: DEKNKSJWYCOAQS-UHFFFAOYSA-N
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Description

[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Amidation: The oxazole derivative is then subjected to amidation to introduce the amido group at the 4-position of the oxazole ring.

    Acetic Acid Substitution: Finally, the phenyl group is functionalized with an acetic acid moiety through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazoline derivatives.

Scientific Research Applications

[4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    [5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid]: Similar structure but with a carboxylic acid group instead of an amido group.

    [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]propionic acid: Similar structure with a propionic acid moiety.

    [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]butyric acid: Similar structure with a butyric acid moiety.

Uniqueness: : [4-(5-methyl-3-phenyl-1,2-oxazole-4-amido)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxazole ring and the acetic acid moiety allows for diverse interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

2-[4-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]phenyl]acetic acid

InChI

InChI=1S/C19H16N2O4/c1-12-17(18(21-25-12)14-5-3-2-4-6-14)19(24)20-15-9-7-13(8-10-15)11-16(22)23/h2-10H,11H2,1H3,(H,20,24)(H,22,23)

InChI Key

DEKNKSJWYCOAQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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